molecular formula C16H22N2O2 B2923622 1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361871-88-5

1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2923622
CAS No.: 2361871-88-5
M. Wt: 274.364
InChI Key: IVXHSWGYFHRSJS-UHFFFAOYSA-N
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Description

1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of 4-ethynylpiperidine This precursor can be synthesized through the reaction of piperidine with ethynyl chloride under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: Its potential as a bioactive compound in drug discovery and development.

  • Medicine: Investigated for its therapeutic properties, possibly in the treatment of various diseases.

  • Industry: Utilized in the production of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For instance, in a medicinal context, it might bind to receptors or enzymes, modulating their activity to produce a therapeutic effect.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Ethynylpiperidine compounds

  • Prop-2-en-1-one derivatives

Uniqueness: 1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one stands out due to its specific structural features, which may confer unique chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications highlight the ongoing advancements in chemical research and development.

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Properties

IUPAC Name

1-[4-(4-ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-13-5-9-18(10-6-13)16(20)14-7-11-17(12-8-14)15(19)4-2/h1,4,13-14H,2,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXHSWGYFHRSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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